molecular formula C26H24N4O5S B3593533 N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B3593533
M. Wt: 504.6 g/mol
InChI Key: AGDMWUDGTHBIKH-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a 4-methoxyphenyl group and a sulfanyl-linked acetamide moiety. The compound’s structure integrates a methoxy group at the 2-position of the phenyl ring and an acetylamino group at the 5-position, which may influence its solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S/c1-16(31)27-17-8-13-23(35-3)22(14-17)28-24(32)15-36-26-29-21-7-5-4-6-20(21)25(33)30(26)18-9-11-19(34-2)12-10-18/h4-14H,15H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDMWUDGTHBIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Moiety: This step involves the reaction of the quinazolinone intermediate with a suitable thiol compound, followed by acetylation to introduce the acetylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfanylacetamide moiety may enhance binding affinity or selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of sulfanyl-acetamide derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Sulfanyl-Acetamide Derivatives

Compound Name Core Structure Substituents Biological Activity Key References
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone 4-Methoxyphenyl (Ring A); 5-Acetylamino-2-methoxyphenyl (Ring B) Not explicitly reported*
N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone 4-Methylphenyl (Ring A); 4-Acetylamino-phenyl (Ring B) Not reported
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone 4-Chlorophenyl (Ring A); 2,4,6-Trimethylphenyl (Ring B) Antimicrobial (inferred)
N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide Benzene 4-Methoxyphenyl (Ring A); 2-Aminophenyl (Ring B) Antimicrobial
2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Quinazolinone p-Tolyl (Ring A); 2-Trifluoromethylphenyl (Ring B) Not reported

*Biological activity for the target compound is inferred from structural analogs with similar substituents .

Substituent Effects on Bioactivity

  • Methoxy vs. Methyl Groups: The 4-methoxyphenyl group in the target compound (vs.
  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl substituent in introduces electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to methoxy analogs.

Heterocyclic Core Modifications

  • Quinazolinone vs. Thiadiazole: Quinazolinone derivatives (e.g., target compound) exhibit planar aromatic cores conducive to π-π stacking in enzyme binding sites, whereas thiadiazole-based analogs (e.g., ) offer greater conformational flexibility.
  • Sulfanyl Linker : The sulfanyl (-S-) bridge in all listed compounds facilitates disulfide bond formation or thiol-mediated interactions, critical for targeting cysteine-rich proteins .

Research Findings and Implications

  • Antimicrobial Potential: Structural analogs like N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide demonstrate antimicrobial activity, suggesting the target compound may share this trait .
  • Anti-exudative Activity : Acetamide derivatives with sulfanyl groups (e.g., ) show anti-exudative effects, hinting at broader therapeutic applications.
  • Lumping Strategy : Compounds with similar substituents (e.g., methoxy, methyl) may be grouped for high-throughput screening, as suggested by lumping strategies in computational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

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